N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine
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Overview
Description
N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine typically involves the reaction of piperidine with an appropriate benzyl halide under basic conditions. The process may include steps such as:
N-Alkylation: Piperidine is reacted with ethyl iodide in the presence of a base like sodium hydride to form N-ethylpiperidine.
Benzylation: The N-ethylpiperidine is then reacted with 2-isopropoxybenzyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions and the use of catalysts to enhance yield and efficiency. These methods are designed to be scalable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine alkaloid known for its anticancer activity.
Matrine: A piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
N-Ethyl-N-(2-isopropoxybenzyl)piperidin-4-amine is unique due to its specific structural features, such as the presence of the isopropoxybenzyl group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
Molecular Formula |
C17H28N2O |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-ethyl-N-[(2-propan-2-yloxyphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C17H28N2O/c1-4-19(16-9-11-18-12-10-16)13-15-7-5-6-8-17(15)20-14(2)3/h5-8,14,16,18H,4,9-13H2,1-3H3 |
InChI Key |
HWTZAYRNNJRATN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1OC(C)C)C2CCNCC2 |
Origin of Product |
United States |
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